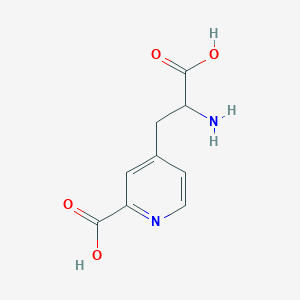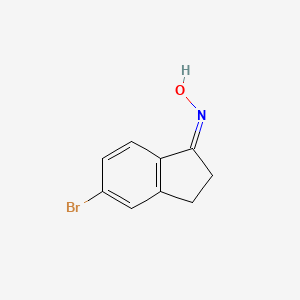
3-(4-(2-carboxy)-Pyridyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-(2-carboxy)-Pyridyl)-L-alanine” is a complex organic compound. It contains an alanine (an amino acid) moiety, a pyridine ring (a basic heterocyclic ring), and a carboxy group. Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the carboxy group, and the attachment of the alanine moiety. A potential method could involve Suzuki–Miyaura coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the alanine moiety, and the carboxy group. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring, the alanine moiety, and the carboxy group. Carboxylic acids are known to undergo a variety of reactions, including nucleophilic acyl substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring, the alanine moiety, and the carboxy group. Carboxylic acids are generally weaker acids than mineral acids, but stronger acids than alcohols .
Applications De Recherche Scientifique
1. Synthesis of Quinazoline and Quinazolinone Derivatives Quinazoline and quinazolinone derivatives are important six-membered heterocyclic compounds that possess a broad range of pharmacological activities . They exhibit antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities . The compound “3-(4-(2-carboxy)-Pyridyl)-L-alanine” could potentially be used in the synthesis of these derivatives.
Spectral Characterization
The compound can be used in the spectral characterization of quinazoline and quinazolinone derivatives. This involves the use of infrared, mass spectroscopy, 1 HNMR, and elemental analysis .
Dye Sensitized Solar Cells
Cyanine dyes, which have near-infrared absorption bands optimized for solar cell applications, can be synthesized using “3-(4-(2-carboxy)-Pyridyl)-L-alanine”. These dyes are used as sensitizers in dye-sensitized solar cells .
4. Synthesis of Phenylacetylene Containing 1,2,3-Triazole Group The compound can be used in the synthesis of phenylacetylene containing 1,2,3-triazole group. This involves a Huisgen-type [3 + 2]-cycloaddition reaction between 3-(4-azidophenyl) acrylic acid and ethyl propiolate .
Bromination and Debrominative Decarboxylation Reactions
“3-(4-(2-carboxy)-Pyridyl)-L-alanine” can be used in bromination and debrominative decarboxylation reactions. This involves the bromination of (E)-1-[4-(2-carboxy-vinyl)phenyl]-[1,2,3]triazole-4-carboxylic acid ethyl ester, followed by a debrominative decarboxylation reaction with Et3N in DMF under microwave .
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and potential applications. For example, imidazole- and benzimidazole-containing drugs have been extensively used in the clinic to treat various types of diseases with high therapeutic potential .
Propriétés
IUPAC Name |
4-(2-amino-2-carboxyethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-6(8(12)13)3-5-1-2-11-7(4-5)9(14)15/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHLIQFEUPHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-2-carboxyethyl)pyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 3-[3-(aminomethyl)phenyl]benzoate](/img/structure/B1149754.png)


